(S,R,S)-AHPC TFA

Targeted Protein Degradation PROTAC VHL

PROTAC programs fail when inactive stereoisomers are substituted for the validated VHL ligand. (S,R,S)-AHPC TFA is the definitive (S,R,S)-configured VHL E3 ligase recruiter-its TFA salt form delivers the solubility and purity required for reproducible conjugation and screening. • Active (S,R,S) stereochemistry confirmed for VHL binding; PROTACs derived from this ligand degrade BCR-ABL1 with IC50 = 1.11 μM in Ba/F3 cells. • TFA salt enhances solubility (≥10 mM in DMSO), enabling accurate stock preparation for automated synthesis and high-throughput cellular assays. • ≥98% purity with defined stereochemistry minimizes lot-to-lot variability in degrader screening campaigns.

Molecular Formula C24H31F3N4O5S
Molecular Weight 544.6 g/mol
Cat. No. B611679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC TFA
SynonymsProtein degrader 1 TFA , VHL-7526 TFA;  VHL-7526;  VHL7526;  VHL 7526 trifluoroacetic acid
Molecular FormulaC24H31F3N4O5S
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1
InChIKeySGNZARGJXDPTDJ-MSSRUXLCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S,R,S)-AHPC TFA: VHL Ligand for PROTACs


(S,R,S)-AHPC TFA (CAS: 1631137-51-3), a trifluoroacetate salt of a VH032-derived ligand, is a specialized small molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase . It is a fundamental building block for Proteolysis-Targeting Chimeras (PROTACs), a technology used to induce the selective degradation of target proteins . The TFA salt form enhances solubility and facilitates chemical conjugation , making it the primary reagent for researchers developing VHL-based degraders for oncology, neurology, and other therapeutic areas.

Stereochemistry of (S,R,S)-AHPC TFA for VHL Recruitment


The efficacy of a VHL-based PROTAC is entirely dependent on the precise stereochemical configuration of its VHL ligand. The (S,R,S) stereoisomer of AHPC is the active variant that binds the VHL protein and recruits the E3 ligase complex . The (S,S,S) stereoisomer is inactive and is explicitly used as a negative control . Therefore, substituting (S,R,S)-AHPC TFA with a generic 'VHL ligand' or an alternative isomer like (S,S,S)-AHPC would lead to a non-functional degrader molecule, invalidating experimental results. This document provides the quantitative evidence differentiating (S,R,S)-AHPC TFA from in-class alternatives and other salt forms, enabling informed procurement decisions.

Comparative Evidence for (S,R,S)-AHPC TFA


Active vs. Inactive AHPC Stereoisomer

The (S,R,S) stereoisomer of AHPC is the active VHL ligand, whereas the (S,S,S) isomer is an inactive control . Using an incorrect isomer will result in a non-functional PROTAC. This is a critical quality control consideration for procurement.

Targeted Protein Degradation PROTAC VHL Stereochemistry

Solubility: TFA Salt vs. Free Base

The trifluoroacetate (TFA) salt form of (S,R,S)-AHPC enhances solubility in organic solvents like DMSO and improves handling during chemical synthesis compared to the free base or hydrochloride salt . Many vendors report a solubility of 10 mM in DMSO for this compound [1].

Solubility Formulation TFA Salt Chemical Synthesis

Purity Benchmarking Across Vendors

Vendors supply (S,R,S)-AHPC TFA at high purity levels essential for reproducible PROTAC synthesis. Reported purities include ≥98% [1], ≥98% , 97.99% , and ≥99.0% . This data allows direct comparison for procurement based on quality requirements.

Purity QC Vendor Comparison PROTAC

BCR-ABL1 Degradation by GMB-475 PROTAC

The utility of (S,R,S)-AHPC TFA as a VHL ligand is demonstrated by its incorporation into the PROTAC GMB-475. GMB-475, formed by linking (S,R,S)-AHPC TFA to a BCR-ABL1 ligand, induces the degradation of BCR-ABL1 with an IC50 of 1.11 μM in Ba/F3 cells . This provides a quantitative benchmark for the compound's effectiveness in a defined PROTAC system.

PROTAC BCR-ABL1 GMB-475 IC50 Degradation

Applications of (S,R,S)-AHPC TFA


Custom PROTACs for Undruggable Targets

(S,R,S)-AHPC TFA is the definitive VHL ligand for synthesizing custom PROTAC molecules aimed at degrading disease-relevant proteins considered 'undruggable' by traditional inhibitors . Its active (S,R,S) stereochemistry is essential for recruiting the VHL E3 ligase , and the TFA salt form enhances solubility for efficient linker conjugation . Researchers in oncology and neurology use this compound to create novel degraders against targets like BCR-ABL1 or to explore new target space.

High-Throughput PROTAC Synthesis and Screening

For drug discovery programs generating libraries of PROTAC candidates, (S,R,S)-AHPC TFA serves as a high-quality, modular building block. Its high purity (e.g., ≥99.0% ) and enhanced solubility in DMSO (10 mM ) are critical for automated synthesis platforms and for preparing accurate stock solutions for cellular screening assays. Using a well-characterized ligand with defined stereochemistry minimizes variability in high-throughput screening campaigns.

Positive Control for VHL Degradation Assays

When conjugated to a known target-binding ligand (e.g., for BCR-ABL1), the resulting PROTAC (e.g., GMB-475) demonstrates robust target degradation with an IC50 of 1.11 μM . This makes (S,R,S)-AHPC TFA-derived PROTACs valuable positive controls to validate experimental systems for VHL-based targeted protein degradation, distinguishing genuine E3 ligase-dependent activity from off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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